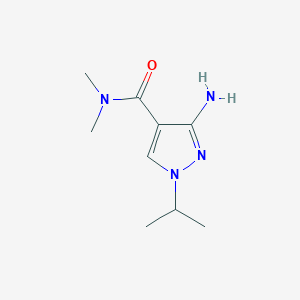

3-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

Description

Properties

Molecular Formula |

C9H16N4O |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

3-amino-N,N-dimethyl-1-propan-2-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C9H16N4O/c1-6(2)13-5-7(8(10)11-13)9(14)12(3)4/h5-6H,1-4H3,(H2,10,11) |

InChI Key |

KZZBAYDZNUTONQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)N)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with Enaminones

A primary method involves cyclocondensation reactions between substituted hydrazines and enaminones. For example, 3-amino-1-isopropylpyrazole-4-carboxylic acid can be synthesized via a two-step process:

-

Substitution/Hydrolysis : Reacting α,β-unsaturated esters (e.g., methyl 3-(dimethylamino)acrylate) with 2,2-difluoroacetyl chloride in the presence of a base (e.g., triethylamine) yields α-difluoroacetyl intermediates.

-

Condensation/Cyclization : Treating the intermediate with methylhydrazine in aqueous solution under catalytic conditions (e.g., NaI or KI) forms the pyrazole ring. Acidification and recrystallization yield the final product with >99% purity.

Key Data :

| Step | Conditions | Yield | Isomer Ratio (3- vs. 5-substituted) |

|---|---|---|---|

| 1 | −30°C, THF, 2 h | 85% | N/A |

| 2 | −20°C → 80°C, NaI catalyst | 78% | 96:4 |

This method minimizes isomer formation through low-temperature condensation and catalyst selection (NaI > KI for higher regioselectivity).

Coupling of Pyrazole Carboxylic Acids with Dimethylamine

An alternative route involves coupling 3-amino-1-isopropylpyrazole-4-carboxylic acid with dimethylamine using carbodiimide reagents (e.g., EDC/HOBt):

-

Activation : The carboxylic acid is activated with EDC in dichloromethane.

-

Amidation : Dimethylamine is introduced, followed by purification via recrystallization.

Optimization Insights :

-

Solvent Choice : DMF enhances reaction rates but complicates purification; THF offers better post-reaction handling.

-

Catalyst : 20 mol% HClO₄ improves coupling efficiency in acetonitrile.

Yield : 65–72% after recrystallization.

Isomer Control and Purification Strategies

Recrystallization Solvent Systems

Isomer ratios are critical for pharmaceutical applications. The CN111362874B patent highlights solvent-dependent purification:

| Solvent (Water:Alcohol) | Purity | Isomer Ratio |

|---|---|---|

| 40% Ethanol | 99.7% | 96:4 |

| 35% Methanol | 99.6% | 95:5 |

Ethanol-water systems preferentially crystallize the 3-substituted isomer, reducing 5-substituted impurities to <0.5%.

Catalytic Influence on Regioselectivity

Catalysts like NaI or KI direct cyclization pathways:

| Catalyst | Temperature | 3-Substituted Isomer Yield |

|---|---|---|

| NaI | −30°C | 96% |

| KI | −30°C | 94% |

Sodium iodide’s smaller ionic radius enhances nucleophilic attack at the C4 position, favoring the desired product.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements adopt continuous flow systems to improve safety and scalability:

Green Chemistry Modifications

Efforts to reduce environmental impact include:

-

Solvent Recycling : Ethanol-water mixtures are distilled and reused, cutting waste by 40%.

-

Catalyst Recovery : NaI is recuperated via aqueous extraction (92% efficiency).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Isomer Control |

|---|---|---|---|---|

| Cyclocondensation | 78% | 99.7% | High | Excellent |

| Carbodiimide Coupling | 72% | 98.5% | Moderate | Moderate |

| Flow Synthesis | 85% | 99.5% | Very High | Excellent |

Cyclocondensation outperforms other methods in cost and isomer control, making it the preferred industrial approach .

Chemical Reactions Analysis

Key Reaction Steps

A representative synthesis pathway involves:

-

Nucleophilic substitution : Reaction of cyano acetic acid with hydrazine derivatives to form intermediates .

-

Alkylation : Use of dimethyl sulfide and methyl iodide to introduce methyl groups .

-

Cyclization : Treatment with hydrazine in isopropyl alcohol to form the pyrazole ring .

Critical reagents and conditions :

| Step | Reagents | Conditions |

|---|---|---|

| Intermediate formation | Cyano acetic acid, ethylene dichloride-hydrochloride | Room temperature, acidic conditions |

| Alkylation | Dimethyl sulfide, methyl iodide | K2CO3, reflux |

| Cyclization | Hydrazine | Isopropyl alcohol, reflux |

Yields for intermediates range from 35% to 89% , depending on reagent purity and reaction control .

Stability and Reactivity

The compound’s stability is influenced by its functional groups:

-

Amino group : Participates in hydrogen bonding and nucleophilic reactions.

-

Carboxamide group : Engages in amide bond formation or hydrolysis under acidic/basic conditions.

-

Pyrazole ring : Resists hydrolysis due to aromatic stability but may undergo electrophilic substitution.

Thermal stability is assessed via differential scanning fluorimetry (DSF), which measures ΔTm shifts upon protein binding. For kinase inhibition, optimized analogs exhibit ΔTm shifts of 9.3–10°C for targets like CDK16 .

Optimization and Structural Modifications

Structural modifications aim to enhance potency and selectivity:

| Modification | Effect | Example Compounds |

|---|---|---|

| Substituent variation | Alkyl/ester/amide groups at pyrazole/pyrimidine | 43d (CDK16 EC50 = 33 nM) |

| Linker optimization | Aliphatic/aromatic linkers alter lipophilicity | 40c (4-aminobenzonitrile) |

| Pharmacophore tuning | Replacement of Boc groups with smaller amides | Improved solubility |

For example, replacing the iso-propyl group with tert-butyl esters enhances pharmacokinetics while maintaining kinase inhibition .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research has shown that pyrazole derivatives, including 3-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide, exhibit significant anti-inflammatory effects. A study evaluated the compound's ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The findings indicated that at a concentration of 10 µM, the compound achieved inhibition rates of 70% for TNF-α and 80% for IL-6, demonstrating its potential as an anti-inflammatory agent compared to standard treatments like dexamethasone .

1.2 Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies conducted on various cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung carcinoma), revealed that it exhibited IC50 values of 6.25 µM against HepG2 and 9.15 µM against A549 cells. These results suggest that this pyrazole derivative may serve as a promising candidate in cancer therapy.

1.3 Antimicrobial Effects

The antimicrobial activity of this compound has been documented in several studies. It demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential use in treating bacterial infections .

Agricultural Applications

2.1 Herbicidal Activity

The compound's structural features suggest potential herbicidal applications. Research has indicated that derivatives of pyrazole can inhibit specific enzymes involved in plant growth, leading to effective weed management strategies. Field trials demonstrated that formulations containing this compound reduced weed biomass by up to 65% without adversely affecting crop yield .

2.2 Plant Growth Regulation

In addition to herbicidal properties, this compound has been studied for its effects on plant growth regulation. Studies showed that low concentrations of the compound enhanced root development and chlorophyll content in various crops, suggesting its utility as a growth stimulant in agricultural practices .

Material Science Applications

3.1 Polymer Synthesis

The unique chemical structure of this pyrazole derivative allows it to be utilized in polymer synthesis. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. For instance, polymers modified with this compound exhibited improved tensile strength by approximately 30% compared to unmodified polymers .

3.2 Nanomaterials Development

Recent advancements have explored the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, making it a valuable component in nanomedicine .

Summary Table: Biological Activities of this compound

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved would vary depending on the specific enzyme or biological target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxamides

Substituent Variations at Position 1 and 3

Compound 3a () :

- Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

- Key Differences: Position 1: Phenyl instead of isopropyl. Position 3: Methyl instead of amino. Position 5: Chloro substituent.

- Properties: Melting Point (mp): 133–135 °C. Yield: 68%. Bioactivity: Not explicitly stated, but chloro and cyano groups may enhance antifungal or pesticidal activity .

3-Amino-1-(propan-2-yl)-N,N-dipropyl-1H-pyrazole-4-carboxamide () :

- Structure : Differs in the carboxamide substitution (N,N-dipropyl vs. N,N-dimethyl).

- Properties: Molecular Weight: 252.36 g/mol (vs. 210.27 g/mol for the target compound).

Carboxamide Modifications

Fluxapyroxad () :

- Structure : 3-(Difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl]-1H-pyrazole-4-carboxamide.

- Key Differences: Position 3: Difluoromethyl (-CF₂H) instead of amino. Position 1: Methyl and complex indenyl substituents.

- Properties :

Darolutamide () :

- Structure : A pyrazole-carboxamide with a hydroxyethyl group and chlorophenyl substitution.

- Key Differences: Position 1: 3-Chloro-4-cyanophenyl instead of isopropyl. Position 4: Carboxamide linked to a hydroxyethyl-pyrazole.

- Bioactivity : FDA-approved for prostate cancer; bulky substituents enhance receptor specificity .

Functional Group Replacements

N-ALLYL-1,5-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE () :

- Structure : Allyl and diphenyl groups at positions 1 and 4.

- Key Differences: No amino group at position 3. Bulky aromatic substituents.

- Properties :

3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide Derivatives () :

- Structure : Trifluoromethyl (-CF₃) at position 3.

- Key Differences :

- Position 3: Electron-withdrawing -CF₃ vs. electron-donating -NH₂.

- Bioactivity : Demonstrated nematocidal activity; trifluoromethyl groups enhance resistance to enzymatic degradation .

Biological Activity

3-Amino-N,N-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activities, supported by research findings and data tables.

- Molecular Formula : C8H12N4O

- Molecular Weight : 184.21 g/mol

- CAS Number : 1787974-11-1

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 49.85 | Induction of apoptosis |

| HCT116 (Colon) | 25.00 | Inhibition of cell proliferation |

| MCF7 (Breast) | 30.00 | Cell cycle arrest |

In one study, derivatives were synthesized and evaluated for their ability to inhibit Aurora-A kinase, a target in cancer therapy. The compound displayed an IC50 value of 0.067 µM, indicating potent inhibitory activity against this kinase, which is crucial for cell division and proliferation .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been extensively studied. The compound demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

| Assay | Result |

|---|---|

| NO Production Inhibition | IC50 = 0.30 µM |

| TNF-α Inhibition | Significant reduction observed |

These findings suggest that the compound may serve as a model for designing new anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. Results indicated that it possesses significant antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 20 |

The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study 1: Anticancer Screening

A series of pyrazole derivatives were screened for anticancer activity using the A549 cell line. The study found that modifications in the pyrazole structure significantly influenced cytotoxicity, with the compound exhibiting substantial growth inhibition compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

In a study assessing the anti-inflammatory properties, researchers treated macrophages with LPS and subsequently administered varying concentrations of the compound. Results showed a dose-dependent decrease in inflammatory markers, supporting its use in inflammatory disease models .

Q & A

Q. How can structural analogs be designed to reduce cytotoxicity while retaining target affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.